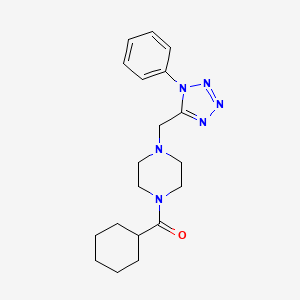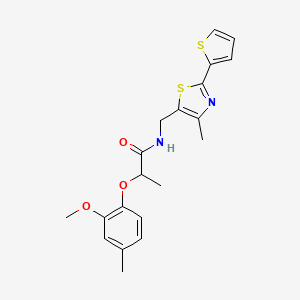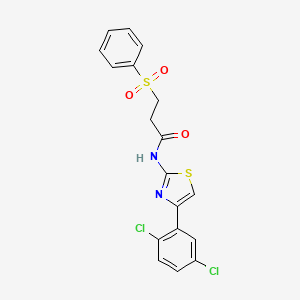![molecular formula C12H16BrClFNO B2865665 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1803609-61-1](/img/structure/B2865665.png)
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride” is a chemical substance with the CAS Number: 1803609-61-1 . It has a molecular weight of 324.62 and a molecular formula of C12H16BrClFNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FNO.ClH/c13-11-3-1-10 (2-4-11)9-12 (14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Medicine: Antidiabetic Agent Synthesis
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride: has been identified as a precursor in the synthesis of antidiabetic agents . Its structural properties allow for the creation of compounds like Canagliflozin, a medication that inhibits sodium-glucose transport proteins, which are key in regulating blood sugar levels and are used in the treatment of type 2 diabetes mellitus.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is valuable for studying enzyme inhibition. It serves as a building block for developing inhibitors targeting specific enzymes involved in disease pathways. This is crucial for understanding enzyme functions and designing drugs that can modulate these biological pathways .
Pharmacology: Drug Development
The pharmacological applications of This compound include its use in drug development processes. It is used to create molecular frameworks that can interact with various biological targets, aiding in the discovery of new therapeutic drugs .
Organic Synthesis: Chemical Reagent
This compound is a versatile reagent in organic synthesis. It is used to introduce the 2-bromo-4-fluorophenyl moiety into larger molecules, which is a common structural motif in many pharmaceuticals. Its reactivity makes it suitable for cross-coupling reactions, a staple in constructing complex organic compounds .
Materials Science: Fluorinated Molecule Synthesis
In materials science, This compound is used to synthesize fluorinated molecules. These molecules have applications in creating materials with unique properties like increased stability and altered electronic characteristics, which are important in developing new materials for technological applications .
Analytical Chemistry: Standard for Calibration
The compound’s well-defined structure and purity make it an excellent standard for calibrating analytical instruments. It is used in NMR, HPLC, LC-MS, and UPLC to ensure accurate measurements and analyses in various research settings .
Environmental Science: Pollutant Degradation Research
Lastly, in environmental science, derivatives of this compound are studied for their potential in degrading pollutants. Research into how these compounds interact with environmental contaminants can lead to the development of more effective methods for pollution control and remediation .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVFOLRYMMRPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dimethoxyphenethyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865586.png)
![Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2865587.png)


![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)
![N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2865594.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2865595.png)

![Oxan-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2865599.png)


